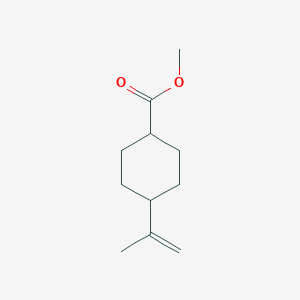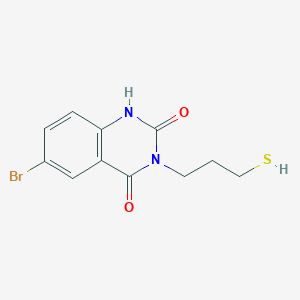
6-Bromo-3-(3-sulfanylpropyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(3-sulfanylpropyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(3-sulfanylpropyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom at the 6th position of the quinazoline ring.
Thiol Addition: Attachment of the 3-sulfanylpropyl group through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazoline ring or the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the bromine atom could produce a range of quinazoline derivatives.
Applications De Recherche Scientifique
6-Bromo-3-(3-sulfanylpropyl)quinazoline-2,4(1H,3H)-dione may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a therapeutic agent for diseases such as cancer or infectious diseases.
Industry: Utilization in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For instance:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromoquinazoline-2,4(1H,3H)-dione: Lacks the sulfanylpropyl group.
3-(3-Sulfanylpropyl)quinazoline-2,4(1H,3H)-dione: Lacks the bromine atom.
Uniqueness
6-Bromo-3-(3-sulfanylpropyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both the bromine atom and the sulfanylpropyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
| 138655-32-0 | |
Formule moléculaire |
C11H11BrN2O2S |
Poids moléculaire |
315.19 g/mol |
Nom IUPAC |
6-bromo-3-(3-sulfanylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C11H11BrN2O2S/c12-7-2-3-9-8(6-7)10(15)14(4-1-5-17)11(16)13-9/h2-3,6,17H,1,4-5H2,(H,13,16) |
Clé InChI |
SGVFIBBIFULTEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=O)N(C(=O)N2)CCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




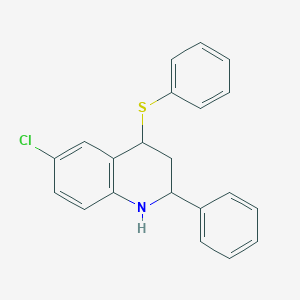
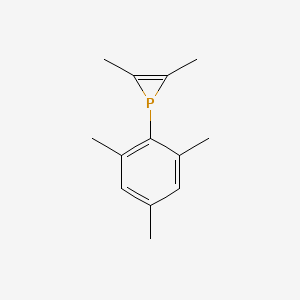


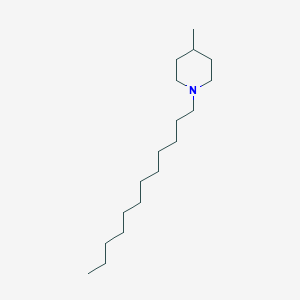
![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
